Cas no 1896569-30-4 (1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol)

1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol
- EN300-1772573
- 1-[(2-methoxy-6-methylphenyl)methyl]cyclopropan-1-ol
- 1896569-30-4
-
- Inchi: 1S/C12H16O2/c1-9-4-3-5-11(14-2)10(9)8-12(13)6-7-12/h3-5,13H,6-8H2,1-2H3
- InChI Key: ZOJCHTDEHFMIGI-UHFFFAOYSA-N
- SMILES: OC1(CC2C(=CC=CC=2C)OC)CC1
Computed Properties
- Exact Mass: 192.115029749g/mol
- Monoisotopic Mass: 192.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 29.5Ų
1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1772573-0.05g |
1-[(2-methoxy-6-methylphenyl)methyl]cyclopropan-1-ol |
1896569-30-4 | 0.05g |
$900.0 | 2023-09-20 | ||
Enamine | EN300-1772573-2.5g |
1-[(2-methoxy-6-methylphenyl)methyl]cyclopropan-1-ol |
1896569-30-4 | 2.5g |
$2100.0 | 2023-09-20 | ||
Enamine | EN300-1772573-5g |
1-[(2-methoxy-6-methylphenyl)methyl]cyclopropan-1-ol |
1896569-30-4 | 5g |
$3105.0 | 2023-09-20 | ||
Enamine | EN300-1772573-0.25g |
1-[(2-methoxy-6-methylphenyl)methyl]cyclopropan-1-ol |
1896569-30-4 | 0.25g |
$985.0 | 2023-09-20 | ||
Enamine | EN300-1772573-0.5g |
1-[(2-methoxy-6-methylphenyl)methyl]cyclopropan-1-ol |
1896569-30-4 | 0.5g |
$1027.0 | 2023-09-20 | ||
Enamine | EN300-1772573-1g |
1-[(2-methoxy-6-methylphenyl)methyl]cyclopropan-1-ol |
1896569-30-4 | 1g |
$1070.0 | 2023-09-20 | ||
Enamine | EN300-1772573-0.1g |
1-[(2-methoxy-6-methylphenyl)methyl]cyclopropan-1-ol |
1896569-30-4 | 0.1g |
$943.0 | 2023-09-20 | ||
Enamine | EN300-1772573-10.0g |
1-[(2-methoxy-6-methylphenyl)methyl]cyclopropan-1-ol |
1896569-30-4 | 10g |
$4606.0 | 2023-06-03 | ||
Enamine | EN300-1772573-10g |
1-[(2-methoxy-6-methylphenyl)methyl]cyclopropan-1-ol |
1896569-30-4 | 10g |
$4606.0 | 2023-09-20 | ||
Enamine | EN300-1772573-1.0g |
1-[(2-methoxy-6-methylphenyl)methyl]cyclopropan-1-ol |
1896569-30-4 | 1g |
$1070.0 | 2023-06-03 |
1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol Related Literature
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
Additional information on 1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol
Comprehensive Overview of 1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol (CAS No. 1896569-30-4)
1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol (CAS No. 1896569-30-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound features a cyclopropane ring fused with a methoxy-methylphenyl group, making it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, especially for targeting G-protein-coupled receptors (GPCRs) and enzyme inhibition, which are hot topics in modern medicinal chemistry.
The molecular structure of 1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol includes a hydroxyl group attached to the cyclopropane ring, which enhances its reactivity and solubility in polar solvents. This characteristic is crucial for its use in high-throughput screening (HTS) and combinatorial chemistry, both of which are frequently searched terms in AI-driven drug development platforms. The compound's methoxy and methyl substituents further contribute to its stability, making it a preferred choice for structure-activity relationship (SAR) studies.
In recent years, the demand for novel synthetic intermediates like 1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol has surged, driven by advancements in precision medicine and green chemistry. These trends align with user queries on search engines about sustainable synthesis methods and bioactive molecule design. The compound's compatibility with catalytic asymmetric synthesis techniques also positions it as a candidate for chiral drug development, a rapidly growing niche in the pharmaceutical industry.
From a technical perspective, 1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol exhibits promising pharmacokinetic properties, including moderate lipophilicity and metabolic stability. These attributes are critical for addressing frequently asked questions about drug bioavailability and ADME (absorption, distribution, metabolism, excretion) profiling. Its potential role in central nervous system (CNS) drug formulations is another area of exploration, given the rising interest in neurotherapeutics and blood-brain barrier penetration.
In agrochemical applications, this compound's methylcyclopropane moiety has been studied for its herbicidal and fungicidal activities. With increasing global focus on crop protection and sustainable agriculture, researchers are investigating its derivatives for eco-friendly pesticide development. This aligns with popular search queries related to low-toxicity agrochemicals and integrated pest management (IPM) strategies.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly employed to characterize 1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol. These methods are frequently searched by chemists seeking compound purity verification protocols. The compound's mass spectrometry (MS) fragmentation patterns are also well-documented, aiding in its identification during metabolite profiling studies.
Future research directions for 1-(2-methoxy-6-methylphenyl)methylcyclopropan-1-ol may include computational modeling to predict its interactions with biological targets, a topic gaining traction in AI-assisted drug design forums. Additionally, its potential as a scaffold for fragment-based drug discovery (FBDD) could unlock new therapeutic avenues, addressing user interests in small-molecule inhibitors and allosteric modulation.
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